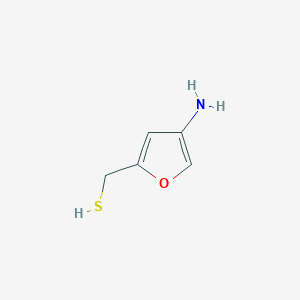
(4-Aminofuran-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminofuran-2-yl)methanethiol is an organic compound characterized by the presence of a furan ring substituted with an amino group at the 4-position and a methanethiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminofuran-2-yl)methanethiol typically involves the functionalization of a furan ring. One common method is the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid, which forms an intermediate isothiouronium salt. This intermediate is then hydrolyzed with sodium hydroxide to yield the desired thiol compound .
Industrial Production Methods
The use of microwave-assisted synthesis and catalytic processes may be employed to enhance reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
(4-Aminofuran-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(4-Aminofuran-2-yl)methanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Aminofuran-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This reactivity is exploited in biochemical assays and therapeutic applications. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Similar structure but lacks the amino group, primarily used in flavor and fragrance industries.
Methanethiol: Simplest thiol, used as a biomarker for certain diseases.
Cysteine: An amino acid with a thiol group, plays a crucial role in protein structure and function.
Uniqueness
(4-Aminofuran-2-yl)methanethiol is unique due to the presence of both an amino group and a thiol group on the furan ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H7NOS |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
(4-aminofuran-2-yl)methanethiol |
InChI |
InChI=1S/C5H7NOS/c6-4-1-5(3-8)7-2-4/h1-2,8H,3,6H2 |
InChI Key |
HEZFTIXGEKTEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1N)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















